

An In-depth Technical Guide to the Mechanism of Action of Bimokalner (ACOU085)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bimokalner*

Cat. No.: *B15588733*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bimokalner (also known as ACOU085) is a first-in-class, small-molecule drug candidate under investigation for its otoprotective properties, particularly in the prevention of cisplatin-induced hearing loss.[1][2][3][4] Developed by Acousia Therapeutics, **Bimokalner** is a potent activator of the voltage-gated potassium channel Kv7.4, which is encoded by the KCNQ4 gene.[3][4] This channel is crucial for the proper functioning of cochlear outer hair cells (OHCs).[4][5] The mechanism of action of **Bimokalner** centers on the modulation of this ion channel, leading to a dual effect of acute functional enhancement of OHCs and their sustained protection from ototoxic agents.[6] This guide provides a detailed overview of the molecular mechanism, supporting preclinical evidence, and methodologies relevant to the study of **Bimokalner** and similar compounds.

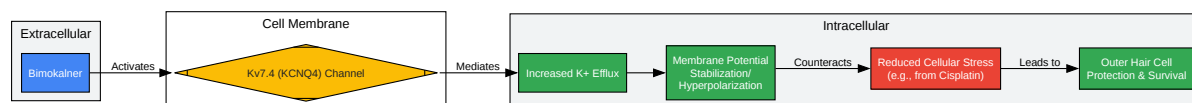
Core Mechanism of Action: Kv7.4 (KCNQ4) Channel Activation

Bimokalner's primary molecular target is the Kv7.4 potassium channel, a key regulator of auditory function in the inner ear.[4][7] These channels are predominantly expressed at the basal membrane of outer hair cells (OHCs) and are also found in inner hair cells (IHCs) and spiral ganglion neurons.[8][9]

The activation of Kv7.4 channels by **Bimokalner** leads to an increase in potassium ion (K⁺) efflux from the OHCs.[10] This augmented K⁺ current helps to maintain the negative resting membrane potential of these cells and facilitates their rapid repolarization following stimulation. [5][11] By stabilizing the membrane potential, **Bimokalner** is thought to counteract the cellular stress and dysfunction induced by ototoxic insults like cisplatin.

Signaling Pathway

The activation of Kv7.4 channels by **Bimokalner** initiates a signaling cascade that promotes OHC survival and function in the presence of ototoxic agents. The proposed pathway involves the restoration of ionic homeostasis, which is disrupted by cisplatin. Cisplatin is known to induce the formation of reactive oxygen species (ROS), leading to cellular damage and apoptosis. By maintaining a stable electrochemical gradient, **Bimokalner** may help to mitigate these downstream effects.



[Click to download full resolution via product page](#)

Bimokalner's activation of the Kv7.4 channel and downstream effects.

Quantitative Data

While specific EC₅₀ values for **Bimokalner** are not publicly available, it has been described as a novel small-molecule agonist of the Kv7.4 channel with higher potency than the known Kv7.2/7.4 activator, ML-213, in the nanomolar range.[12] The table below includes the reported EC₅₀ values for ML-213 to provide a benchmark for the expected potency of **Bimokalner**.

Compound	Target	EC50 (nM)	Assay Type	Reference
ML-213	KCNQ2 (Kv7.2)	230	Electrophysiology	[Probe Reports from the NIH Molecular Libraries Program]
KCNQ4 (Kv7.4)	510	Electrophysiology	[Probe Reports from the NIH Molecular Libraries Program]	
Bimokalner (ACOU085)	KCNQ4 (Kv7.4)	Not Disclosed (Potency > ML-213 in the nanomolar range)	Not Disclosed	[A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss]

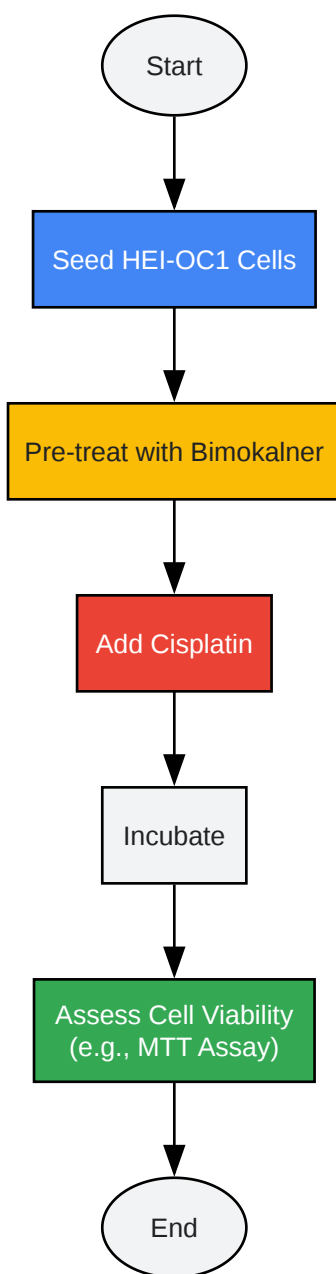
Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **Bimokalner** have not been publicly released. However, based on standard methodologies for assessing otoprotective agents against cisplatin-induced toxicity, a representative experimental workflow is described below.

In Vitro Otoprotection Assay

This protocol describes a general method for evaluating the protective effects of a compound like **Bimokalner** on an auditory cell line exposed to cisplatin.

- Cell Line: House Ear Institute-Organ of Corti 1 (HEI-OC1) cells are a commonly used murine auditory cell line.
- Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) at 33°C under 10% CO₂.
- Experimental Procedure:
 - Seed HEI-OC1 cells in 96-well plates.
 - Pre-treat cells with varying concentrations of **Bimokalner** for a specified period (e.g., 24 hours).
 - Introduce cisplatin at a concentration known to induce significant cell death (e.g., 20-30 µM) for a further incubation period (e.g., 48 hours).
 - Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by quantifying markers of apoptosis (e.g., caspase-3 activity).
- Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Determine the concentration of **Bimokalner** that provides 50% protection (EC₅₀) against cisplatin-induced cytotoxicity.



[Click to download full resolution via product page](#)

A generalized workflow for in vitro otoprotection studies.

In Vivo Otoprotection Studies

Animal models are essential for evaluating the efficacy of otoprotective agents in a physiological context.

- **Animal Model:** Mouse strains such as CBA/CaJ are often used as they exhibit good hearing characteristics.
- **Cisplatin Administration:** A multi-cycle, low-dose administration of clinical-grade cisplatin is used to mimic human treatment protocols and induce hearing loss without causing significant mortality.[\[13\]](#) For example, 3 mg/kg of cisplatin administered over three cycles.[\[13\]](#)
- **Bimokalner Administration:** **Bimokalner** is formulated in a slow-release hydrogel for transtympanic injection into the middle ear.[\[4\]](#)[\[14\]](#) This local delivery method aims to maximize drug concentration in the inner ear while minimizing systemic exposure.[\[15\]](#)
- **Auditory Function Assessment:** Auditory Brainstem Response (ABR) is used to measure hearing thresholds at various frequencies before and after cisplatin and **Bimokalner** treatment.
- **Histological Analysis:** After the final ABR measurements, cochleae are harvested for histological examination. Hair cell survival is assessed by immunostaining for markers such as myosin-7a.[\[13\]](#)
- **Data Analysis:** Compare ABR threshold shifts and hair cell counts between animals treated with cisplatin and **Bimokalner** versus those treated with cisplatin and a placebo.

Clinical Development

Bimokalner (ACOU085) is currently being evaluated in the PROHEAR Phase 2a clinical trial.[\[1\]](#)[\[4\]](#) This is a placebo-controlled, randomized, double-blind, split-body study investigating the otoprotective efficacy of **Bimokalner** in testicular cancer patients undergoing high-dose cisplatin-based chemotherapy.[\[1\]](#)[\[4\]](#) In this trial, each patient serves as their own control, receiving a transtympanic injection of ACOU085 in one ear and a placebo in the contralateral ear prior to each chemotherapy cycle.[\[1\]](#)

Conclusion

Bimokalner represents a targeted therapeutic approach for the prevention of cisplatin-induced hearing loss. Its mechanism of action, centered on the activation of the Kv7.4 potassium channel in cochlear outer hair cells, is well-grounded in the understanding of auditory physiology. While detailed preclinical data remains proprietary, the available information,

combined with data from similar Kv7.4 activators, strongly supports its otoprotective potential. The ongoing clinical trials will be crucial in determining the clinical utility of this promising drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hearing loss company Acousia announces first patient enrolled in its Phase 2 PROHEAR-Study | Acousia Therapeutics GmbH [via.ritzau.dk]
- 2. Current Strategies to Combat Cisplatin-Induced Ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Acousia Therapeutics to present its clinical Phase 2 PROHEAR study on hearing loss treatment candidate ACOU085 at upcoming conferences > Acousia Therapeutics GmbH [acousia.com]
- 5. Activation of KCNQ4 as a Therapeutic Strategy to Treat Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acousia Therapeutics to present its first-in-class hearing loss treatment program with ACOU085 at the 2nd Inner Ear Therapeutics Summit in Boston > Acousia Therapeutics GmbH [acousia.com]
- 7. hearingreview.com [hearingreview.com]
- 8. Differential Expression of KCNQ4 in Inner Hair Cells and Sensory Neurons Is the Basis of Progressive High-Frequency Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. A potassium channel agonist protects hearing function and promotes outer hair cell survival in a mouse model for age-related hearing loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Paving the way for better ototoxicity assessments in cisplatin therapy using more reliable animal models [frontiersin.org]

- 14. clinicaltrials.eu [clinicaltrials.eu]
- 15. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Mechanism of Action of Bimokalner (ACOU085)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15588733#what-is-the-mechanism-of-action-of-bimokalner>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com